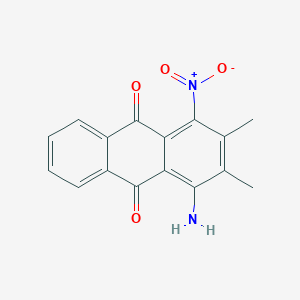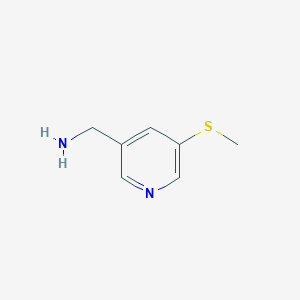
1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione is a research compound with the molecular formula C26H18N2O6 and a molecular weight of 454.4 g/mol. This compound is known for its unique structure, which includes amino, hydroxy, and phenoxy groups attached to an anthracene-9,10-dione core. It is primarily used in scientific research and is not intended for human or veterinary use.
Méthodes De Préparation
The synthesis of 1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione involves multiple steps, typically starting with the preparation of the anthracene-9,10-dione core. The amino and hydroxy groups are introduced through specific reactions, such as nitration followed by reduction for amino groups and hydroxylation for hydroxy groups. The phenoxy groups are usually added through nucleophilic substitution reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like phenol. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in its reactivity and binding to biological molecules. The phenoxy groups contribute to its overall stability and solubility. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes.
Comparaison Avec Des Composés Similaires
1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione can be compared with other anthracene derivatives, such as:
1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthraquinone: Similar structure but different functional groups.
9,10-Anthracenedione, 4,5-diamino-1,8-dihydroxy-2,7-diphenoxy: Another closely related compound with slight variations in the substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
88603-49-0 |
|---|---|
Formule moléculaire |
C26H18N2O6 |
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
1,8-diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O6/c27-23-17(33-13-7-3-1-4-8-13)11-15(29)19-21(23)26(32)22-20(25(19)31)16(30)12-18(24(22)28)34-14-9-5-2-6-10-14/h1-12,29-30H,27-28H2 |
Clé InChI |
RRSWLXMYBJRLTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C(=C(C=C4O)OC5=CC=CC=C5)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


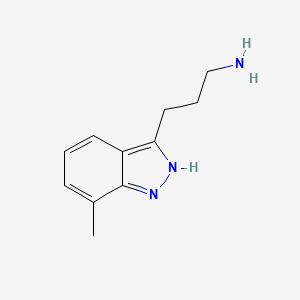
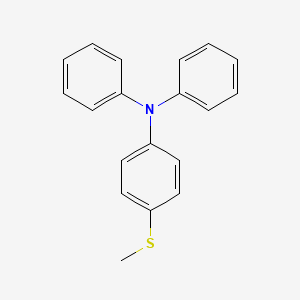
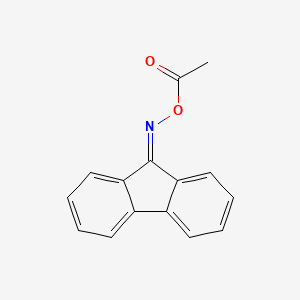
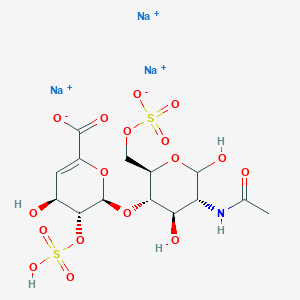
![1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone](/img/structure/B13142286.png)
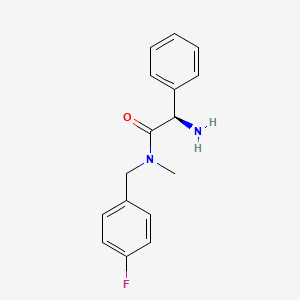
![Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)
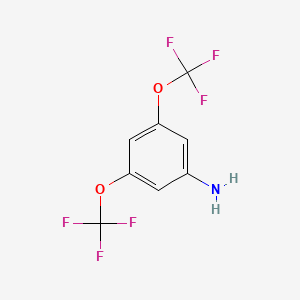
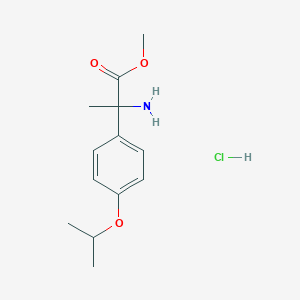
![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)
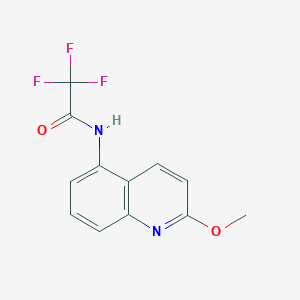
![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)
